5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition of α,β-acetylenic oximes, catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Reduction: Not commonly reported for this compound.
Substitution: Reactions involving nucleophilic substitution at the benzylic position.
Common Reagents and Conditions:
Oxidation: CuCl as a catalyst.
Substitution: Triethylamine for cycloaddition reactions.
Major Products:
Oxidation: Isoxazoles with a wide range of functional group compatibility.
Substitution: 3,5-disubstituted isoxazoles.
Scientific Research Applications
5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an anticancer and antimicrobial agent.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but its potential as an inhibitor of specific enzymes and receptors is of particular interest .
Comparison with Similar Compounds
- **3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic Acid .
- **5-(4-Fluorophenyl)isoxazole-3-methanol .
Comparison: 5-(2-Chloro-6-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H5ClFNO3 |
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Molecular Weight |
241.60 g/mol |
IUPAC Name |
5-(2-chloro-6-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-5-2-1-3-6(12)9(5)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) |
InChI Key |
OQEMXKCDALJGDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)C(=O)O)F |
Origin of Product |
United States |
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